molecular formula C8H12ClNO3 B1459625 Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride CAS No. 1803588-44-4

Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride

Cat. No. B1459625
M. Wt: 205.64 g/mol
InChI Key: OSWDIEIVJJMNEQ-UHFFFAOYSA-N
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Description

Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that is used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Biological Activity

Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, including amines similar to Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride, have been studied for their biological activities. They exhibit cytotoxic effects against cancer cell lines like HeLa, HepG2, and Vero, and show activity against both Gram-positive and Gram-negative bacteria. Particularly, an amine derivative demonstrated potent biological activity with an IC50 value of 62.37 µg/mL against the HeLa cell line and a MIC of 250 µg/mL against photogenic bacteria (Phutdhawong et al., 2019).

Analytical and Spectral Study

Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, a compound related to Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride, was studied to form a 4-(5-((diphenylamino)methyl)furan-2-carboxamido)-2-hydroxybenzoic acid (PFSA). The metal complexes of PFSA were characterized by elemental analyses, spectral studies, magnetic moment determination, and molar conductivity measurement. These complexes were tested for their antibacterial activities against human pathogenic bacteria, showing varied inhibition activity (Patel, 2020).

Radioactivity Distribution and Chemical Yields

Research on 4-methyl-2-pyridyl-2-furamide hydrochloride, which is structurally related to Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride, involved the synthesis of furan-2-14C-carboxylic acid. This study focused on the method of introducing carbon-14C into the molecule for drug development and analyzing the distribution of radioactivity and chemical yields (Ozdowska, 1978).

Synthesis of Heterocycles

Arylation of furan-2-carboxylic acid or its methyl ester, closely related to Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride, led to the formation of 5-arylfuran-2-carboxylic acids or methyl 5-arylfuran-2-carboxylates. This process is significant for the synthesis of various heterocyclic compounds like 1,2,4-thiadiazole, 1,3,4-oxadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives (Gorak et al., 2009).

Thermodynamic Properties

The thermodynamic properties of 2-Methyl-5-arylfuran-3 Carboxylic Acids Chlorine Derivatives, related to Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride, were studied in organic solvents. The study measured the temperature dependences of solubility, enthalpies of fusion, and enthalpies and entropies of mixing at 298 K (Sobechko et al., 2019).

properties

IUPAC Name

methyl 5-(methylaminomethyl)furan-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-9-5-6-3-4-7(12-6)8(10)11-2;/h3-4,9H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWDIEIVJJMNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride

CAS RN

1803588-44-4
Record name 2-Furancarboxylic acid, 5-[(methylamino)methyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803588-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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